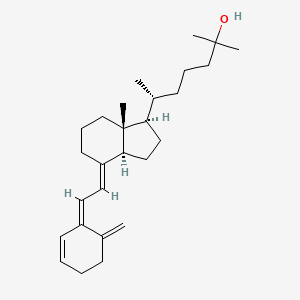

3-Dehydroxy-3-ene-25-ol Vitamin D3

Übersicht

Beschreibung

It is synthesized in the skin upon exposure to sunlight and can also be obtained from dietary sources. This compound is essential for maintaining bone health and has various other physiological functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dehydroxy-3-ene-25-ol Vitamin D3 typically involves the conversion of 7-dehydrocholesterol to cholecalciferol (Vitamin D3) through ultraviolet irradiation. This is followed by hydroxylation reactions in the liver and kidneys to produce the active form, 1α,25-dihydroxyvitamin D3 .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using photochemical and biochemical processes. The initial step is the extraction of 7-dehydrocholesterol from lanolin or other sources, followed by ultraviolet irradiation to produce cholecalciferol. Subsequent hydroxylation steps are carried out using microbial or enzymatic methods to yield the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Dehydroxy-3-ene-25-ol Vitamin D3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.

Reduction: This reaction involves the addition of hydrogen to reduce double bonds or carbonyl groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of Vitamin D3, which have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

3-Dehydroxy-3-ene-25-ol Vitamin D3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D3 and its metabolites.

Biology: Studied for its role in calcium and phosphate metabolism, as well as its effects on gene expression and cellular differentiation.

Medicine: Used in the treatment of conditions such as osteoporosis, rickets, and hypoparathyroidism.

Industry: Used in the fortification of foods and dietary supplements to prevent Vitamin D deficiency.

Wirkmechanismus

3-Dehydroxy-3-ene-25-ol Vitamin D3 exerts its effects by binding to the Vitamin D receptor, a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate metabolism . The activated receptor forms a complex with the retinoid X receptor, which then binds to specific DNA sequences to modulate gene transcription. This leads to increased calcium absorption in the intestines, reabsorption in the kidneys, and mobilization from bones .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1α,25-dihydroxyvitamin D2: A plant-derived form of Vitamin D that is less potent than 3-Dehydroxy-3-ene-25-ol Vitamin D3.

25-hydroxyvitamin D3: A precursor to the active form that is commonly measured to assess Vitamin D status.

7-dehydrocholesterol: A precursor that is converted to cholecalciferol upon exposure to ultraviolet light.

Uniqueness

This compound is unique due to its high potency and specific role in regulating calcium and phosphate metabolism. It is more effective than its plant-derived counterpart, 1α,25-dihydroxyvitamin D2, in maintaining adequate levels of these minerals in the body .

Biologische Aktivität

3-Dehydroxy-3-ene-25-ol Vitamin D3, also known as 1α,25-dihydroxyvitamin D3 or calcitriol, is a biologically active form of vitamin D that plays a crucial role in calcium and phosphorus metabolism. This compound is integral to various physiological processes, including bone health, immune function, and cellular differentiation. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action

The primary target of this compound is the vitamin D receptor (VDR). Upon binding to VDR, it forms a heterodimer with the retinoid X receptor (RXR), which then interacts with vitamin D response elements (VDREs) in the DNA to regulate gene expression related to calcium and phosphate homeostasis .

Mode of Action

The compound influences several biological activities:

- Calcium Absorption : It enhances intestinal absorption of calcium and phosphate.

- Bone Mineralization : It promotes osteoblast activity and mineralization in bones.

- Immune Modulation : It has effects on immune cell function and inflammation .

Biochemical Pathways

This compound undergoes metabolic activation through hydroxylation by cytochrome P450 enzymes:

- CYP2R1 converts vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D).

- CYP27B1 further hydroxylates 25(OH)D to form the active metabolite 1α,25-dihydroxyvitamin D3 .

Absorption and Distribution

This compound is lipophilic and poorly soluble in water, which affects its bioavailability. It is primarily transported in the bloodstream bound to vitamin D-binding protein (VDBP) and albumin .

Half-Life

The half-life of 1α,25-dihydroxyvitamin D3 is approximately 15 hours in humans, influencing dosing regimens for supplementation .

Cellular Effects

Studies have shown that this compound regulates genes involved in neuroplasticity and neuroinflammation. Its role extends beyond calcium metabolism to include potential neuroprotective effects .

Dosage Effects in Animal Models

Research indicates that varying dosages of vitamin D metabolites can lead to different biological responses. For instance, studies on animal models have shown that adequate levels are essential for preventing conditions like rickets and osteomalacia .

Case Studies

Several studies have highlighted the impact of vitamin D metabolites on health outcomes:

- Vitamin D Deficiency : A case study indicated that deficiency in 1α,25-dihydroxyvitamin D3 correlates with increased risk for autoimmune diseases due to impaired immune function .

- Bone Health : Clinical trials have demonstrated that supplementation with active forms of vitamin D can significantly improve bone density in postmenopausal women .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| This compound | Regulates calcium/phosphate metabolism | Binds VDR; influences gene expression | Bone health, immune function |

| 25-Hydroxyvitamin D3 | Precursor; less active | Converted to active forms via hydroxylation | Used for assessing vitamin D status |

| 1α,25-Dihydroxyvitamin D3 | Most active form; potent regulator | Directly regulates calcium absorption | Critical for bone health |

Eigenschaften

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBQPHBBQMXNSX-JRQXVFDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747461 | |

| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106361-90-4 | |

| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.